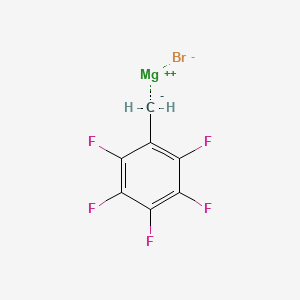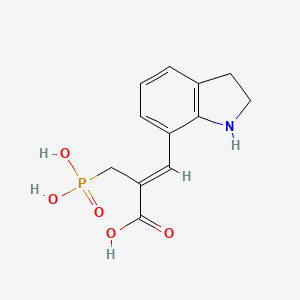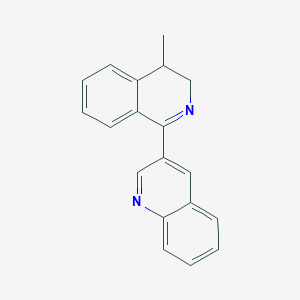
2,3,4,5,6-Pentafluorobenzylmagnesium bromide, 0.25 M in 2-MeTHF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5,6-Pentafluorobenzylmagnesium bromide, 0.25 M in 2-methyltetrahydrofuran, is a Grignard reagent. Grignard reagents are organomagnesium compounds used extensively in organic synthesis for forming carbon-carbon bonds. This particular compound is notable for its pentafluorobenzyl group, which imparts unique reactivity and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3,4,5,6-Pentafluorobenzylmagnesium bromide is typically synthesized by reacting 2,3,4,5,6-pentafluorobenzyl bromide with magnesium metal in the presence of 2-methyltetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
On an industrial scale, the preparation of 2,3,4,5,6-pentafluorobenzylmagnesium bromide follows similar principles but involves larger reactors and more stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for adding reagents and controlling temperature and pressure is common to maintain consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5,6-Pentafluorobenzylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Nucleophilic Substitution: Can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in coupling reactions with various electrophiles to form complex organic molecules.
Common Reagents and Conditions
Common reagents used with 2,3,4,5,6-pentafluorobenzylmagnesium bromide include carbonyl compounds, alkyl halides, and various electrophiles. The reactions are typically carried out under anhydrous conditions to prevent the Grignard reagent from decomposing .
Major Products Formed
The major products formed from reactions involving 2,3,4,5,6-pentafluorobenzylmagnesium bromide include alcohols, substituted benzenes, and complex organic molecules, depending on the specific reaction and reagents used .
Applications De Recherche Scientifique
2,3,4,5,6-Pentafluorobenzylmagnesium bromide is used in various scientific research applications, including:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the preparation of fluorinated materials with unique properties.
Analytical Chemistry: Used as a derivatizing agent for gas chromatography analysis of polyfunctional thiols and other compounds.
Mécanisme D'action
The mechanism of action of 2,3,4,5,6-pentafluorobenzylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups or halides. This results in the formation of new carbon-carbon bonds. The pentafluorobenzyl group enhances the reactivity of the Grignard reagent by stabilizing the negative charge on the carbon atom through electron-withdrawing effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,5,6-Pentafluorobenzyl bromide: A precursor to the Grignard reagent, used in similar reactions.
Phenylmagnesium bromide: Another Grignard reagent with a phenyl group instead of a pentafluorobenzyl group.
4-(3-Fluorophenyl)phenylmagnesium bromide: A Grignard reagent with a fluorophenyl group.
Uniqueness
2,3,4,5,6-Pentafluorobenzylmagnesium bromide is unique due to the presence of the pentafluorobenzyl group, which imparts distinct reactivity and stability compared to other Grignard reagents. The electron-withdrawing effects of the fluorine atoms enhance the nucleophilicity of the carbon-magnesium bond, making it highly effective in various organic synthesis applications .
Propriétés
Formule moléculaire |
C7H2BrF5Mg |
|---|---|
Poids moléculaire |
285.29 g/mol |
Nom IUPAC |
magnesium;1,2,3,4,5-pentafluoro-6-methanidylbenzene;bromide |
InChI |
InChI=1S/C7H2F5.BrH.Mg/c1-2-3(8)5(10)7(12)6(11)4(2)9;;/h1H2;1H;/q-1;;+2/p-1 |
Clé InChI |
VFRKQGFPAHGFQG-UHFFFAOYSA-M |
SMILES canonique |
[CH2-]C1=C(C(=C(C(=C1F)F)F)F)F.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine](/img/structure/B12617336.png)
![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester](/img/structure/B12617337.png)


![2-[(3-Fluorophenyl)sulfanyl]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12617365.png)


![N-(3-bromophenyl)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12617389.png)

![[(1-Methyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12617403.png)


![4-[(2-Methoxyethyl)(methyl)carbamoyl]benzoic acid](/img/structure/B12617423.png)
![2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol](/img/structure/B12617426.png)
